Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
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Overview
Description
Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate is a chemical compound with the molecular formula C10H10O2 . It is a bicyclic structure with a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate |
InChI |
InChI=1S/C11H12O2/c1-11(10(12)13-2)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 |
InChI Key |
JGWJYMSIMJAYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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